molecular formula C14H8F6O3S2 B042427 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate CAS No. 129946-88-9

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

Cat. No. B042427
M. Wt: 402.3 g/mol
InChI Key: QXXHXTRTGZBOGD-UHFFFAOYSA-M
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Description

"5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" is a versatile compound utilized in organic synthesis, particularly for introducing trifluoromethyl groups into molecules. It is recognized for its utility in the functionalization of peptides, drugs, and other organic molecules to enhance their properties such as metabolic stability, lipophilicity, and biological activity.

Synthesis Analysis

The synthesis of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" has been demonstrated through methods such as direct fluorination and oxidative cyclization techniques. For instance, the 18F-labeling of this compound, also known as the Umemoto reagent, employs a halogen exchange fluorination followed by oxidative cyclization, showcasing its potential in labeling peptides with thiol cysteine residues (Verhoog et al., 2018).

Molecular Structure Analysis

The molecular structure of related dibenzothiophenium compounds reveals well-defined configurations, often elucidated through X-ray crystallography. These structures underline the importance of the trifluoromethyl group in contributing to the compound's reactivity and stability, enabling selective transformations in organic synthesis (Li et al., 2021).

Chemical Reactions and Properties

"5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" participates in various chemical reactions, including electrophilic fluorination, cyanation, and olefination, illustrating its versatility as a reagent. The compound serves as a powerful tool for introducing trifluoromethyl groups into target molecules, significantly impacting their chemical properties (Feng et al., 2022).

Physical Properties Analysis

The physical properties of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" and related compounds are characterized by their solid-state structures and interactions. For instance, crystallographic studies provide insights into the strong interactions between cations and anions, which are critical for understanding the reactivity and stability of these compounds (Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties of "5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate" are marked by its reactivity as an electrophilic reagent. Its ability to undergo various organic transformations, including nucleophilic and electrophilic substitutions, highlights its utility in synthesizing complex molecules with desired functionalities (Alonso et al., 2005).

Scientific Research Applications

  • Drug Design : This compound is a versatile reagent for introducing the bioisosteric 1,1,2-trifluoroethylene linker in drug-like structures, which is significant for new drug design (Feng et al., 2022).

  • Catalysis : It acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).

  • Biological Research : This aromatic disulfide is useful for determining sulfhydryl groups in biological materials and for splitting disulfide bonds in blood (Ellman, 1959).

  • Electrophilic Alkynylation : Shows potential as an alternative to EBX reagents for electrophilic alkynylation, demonstrating broad substrate scope and functional-group tolerance (Waldecker et al., 2018).

  • Aminating Reagents : Can be synthesized in one-pot processes and used as electrophilic aminating reagents for selective transfer to organic substrates (Li et al., 2021).

  • Cyclisation Processes : Serves as novel terminators of cationic cyclisations, enabling efficient formation of polycyclic systems (Haskins & Knight, 2002).

  • Friedel-Crafts Reactions : Utilized in Friedel-Crafts reactions of acyl trifluoromethanesulfonates and cyclic acylsulfonium cations for generating benzothiepinones (Rao & Vallée, 2016).

  • Synthesis and Reactivity : New electrophilic trifluoromethylating agents have been developed from this compound, improving synthesis, properties, reactivity, and applications (Umemoto et al., 2017).

  • Electrophilic Trifluoromethylation : Offers a versatile approach for fluoroalkylation of organic compounds with potential applications in biological research (Barata‐Vallejo et al., 2014).

  • Peptide-Based Drug Discovery : The Umemoto reagent derived from this compound allows for direct chemoselective 18F-labeling of unmodified peptides at the thiol cysteine residue, offering potential for peptide-based drug discovery (Verhoog et al., 2018).

Safety And Hazards

Future Directions

No specific future directions or applications for this compound were found in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXHXTRTGZBOGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380542
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

CAS RN

129946-88-9
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.05 g (15 mmol) of 2-(trifluoromethylsulfinyl)biphenyl in 30 ml of 1,1,2-trichloro -1,2,2-trifluoroethane was added 2.52 ml (15 mmol) of trifluoromethanesulfonic anhydride, and the mixture was stirred at room temperature for 2 days. The white precipitate formed in the reaction system was collected by filtration to give 4.51 g (74.8%) of S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. The properties of the product are shown in Table 1.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 2
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 3
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 4
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 5
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Reactant of Route 6
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

Citations

For This Compound
45
Citations
S Verhoog, CW Kee, Y Wang… - Journal of the …, 2018 - ACS Publications
The 18 F-labeling of 5-(trifluoromethyl)-dibenzothiophenium trifluoromethanesulfonate, commonly referred to as the Umemoto reagent, has been accomplished applying a halogen …
Number of citations: 85 pubs.acs.org
V Fasano, JHW LaFortune, JM Bayne, MJ Ingleson… - scholar.archive.org
Unless otherwise indicated all manipulations were conducted under inert nitrogen atmosphere. 5-(Trifluoromethyl) dibenzothiophenium trifluoromethanesulfonate (Umemoto’s reagent), …
Number of citations: 0 scholar.archive.org
A Nkuna - 2018 - univendspace.univen.ac.za
INVESTIGATION OF ANTICORROSIVE PROPERTIES OF SOME IONIC LIQUIDS ON SELECTED METALS Page 1 INVESTIGATION OF ANTICORROSIVE PROPERTIES OF SOME …
Number of citations: 1 univendspace.univen.ac.za
M Rovira, S Roldán‐Gómez… - … A European Journal, 2017 - Wiley Online Library
Ni‐mediated trifluoromethylation of an aryl−Br bond in model macrocyclic ligands (L n −Br) has been thoroughly studied, starting with an oxidative addition at Ni 0 to obtain well‐defined …
B Sahoo, JL Li, F Glorius - Angewandte Chemie International …, 2015 - Wiley Online Library
A visible‐light‐mediated photoredox‐catalyzed semipinacol‐type rearrangement proceeding via 1,2 alkyl migration was developed. In this transformation, trifluoromethylation of the C…
Number of citations: 150 onlinelibrary.wiley.com
T Wilson - 2018 - ora.ox.ac.uk
This thesis consists of the development and application of novel radiochemical transformations for both Positron Emission Tomography (PET) and Single Photon Emission Computered …
Number of citations: 1 ora.ox.ac.uk
AA Nkuna, ED Akpan, IB Obot, C Verma… - Journal of Molecular …, 2020 - Elsevier
Impact of selected ionic liquids on corrosion protection of mild steel in acidic medium: Experimental and computational studies - ScienceDirect Skip to main content Skip to article …
Number of citations: 41 www.sciencedirect.com
A Barrat, F Simon, J Mazajczyk, B Charriere… - Molecules, 2023 - mdpi.com
In mild conditions (under air, room temperature, no monomer purification and without any energy activation), redox free radical polymerization (RFRP) is considered as one of the most …
Number of citations: 6 www.mdpi.com
Y Kuninobu, M Nishi, M Kanai - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
We developed a copper-catalyzed 5-position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. The reaction proceeded with high functional group tolerance under …
Number of citations: 80 pubs.rsc.org
P Feng, KN Lee, JW Lee, C Zhan, MY Ngai - Chemical science, 2016 - pubs.rsc.org
Since the first synthesis of trifluoromethyl ethers in 1935, the trifluoromethoxy (OCF3) group has made a remarkable impact in medicinal, agrochemical, and materials science research. …
Number of citations: 92 pubs.rsc.org

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